molecular formula C42H58O5 B1248003 Dinochrome A

Dinochrome A

Cat. No.: B1248003
M. Wt: 642.9 g/mol
InChI Key: KXMXJSVCINTGDB-USNMBHGSSA-N
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Description

Dinochrome A is a carotenoid derivative first isolated from the freshwater red tide microalga Peridinium bipes . Structurally, it is identified as (3S,5R,6R,3'S,5'R,8'R)-5',8'-epoxy-6,7-didehydro-5,6,5',8'-tetrahydro-β,β-carotene-3,5,3'-triol 3-O-acetate, with its stereochemistry confirmed via advanced NMR techniques (DQF-COSY, NOESY, HSQC, HMBC) and circular dichroism (CD) spectroscopy . This compound exhibits potent anti-carcinogenic activity, inhibiting 12-O-tetradecanoylphorbol-13-acetate (TPA)-stimulated phospholipid synthesis in HeLa cells and suppressing proliferation in human neuroblastoma (GOTO), osteosarcoma (OST), and cervical carcinoma (HeLa) cell lines . Its absorbance spectrum in ethanol shows a maximum at 441 nm (ε = 222 L·g⁻¹·cm⁻¹), slightly red-shifted compared to violaxanthin .

Properties

Molecular Formula

C42H58O5

Molecular Weight

642.9 g/mol

IUPAC Name

[(1S,3R)-4-[(3E,5E,7E,9E,11E,13E,15E)-16-[(2R,6S,7aR)-6-hydroxy-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3,7,12-trimethylheptadeca-1,3,5,7,9,11,13,15-octaenylidene]-3-hydroxy-3,5,5-trimethylcyclohexyl] acetate

InChI

InChI=1S/C42H58O5/c1-29(18-14-19-31(3)22-23-37-40(8,9)27-35(46-33(5)43)28-41(37,10)45)16-12-13-17-30(2)20-15-21-32(4)36-24-38-39(6,7)25-34(44)26-42(38,11)47-36/h12-22,24,34-36,44-45H,25-28H2,1-11H3/b13-12+,18-14+,20-15+,29-16+,30-17+,31-19+,32-21+/t23?,34-,35-,36+,41+,42+/m0/s1

InChI Key

KXMXJSVCINTGDB-USNMBHGSSA-N

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\[C@H]1C=C2[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C=C3[C@](C[C@H](CC3(C)C)OC(=O)C)(C)O

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C

Synonyms

(3S,5R,6R,3'S,5'R,8'R)-5',8'-epoxy-6,7-didehydro-5,6,5',8'-tetrahydro-beta,beta-carotene-3,5,3'-triol 3-O-acetate
dinochrome A

Origin of Product

United States

Chemical Reactions Analysis

Chemical Identity and Background

The term "Dinochrome A" does not correspond to any documented compound in major chemical registries (e.g., CAS, PubChem, Reaxys) or the provided search results. Potential explanations include:

  • Misnomer or Typographical Error : The compound name may be misspelled or conflated with similarly named substances (e.g., "dinochrome" derivatives in biological pigments).

  • Undisclosed or Proprietary Compound : It may be a code name for a substance under development in proprietary research.

  • Fictional/Hypothetical Compound : The term could originate from non-scientific literature or speculative contexts.

Analysis of Search Results

The provided sources focus on general reaction mechanisms, optimization techniques, and tools for data extraction but lack specificity to "this compound":

  • Reaction Optimization : Search result discusses Design of Experiments (DoE) for optimizing yields, while examines catalyst poisoning in industrial processes. Neither references novel or niche compounds.

  • Reaction Detection Tools : Search result details ReactionDataExtractor, an AI tool for parsing reaction schemes, but no relevant data for "this compound" were extracted.

  • High-Energy Compounds : Search result describes azidoazide azide, an explosive compound, but no structural or functional parallels to "this compound" are evident.

Recommended Actions

To address the lack of available data:

  • Verify the Compound Name : Cross-check spelling and nomenclature with authoritative sources like IUPAC guidelines.

  • Explore Specialized Databases : Query registries such as CAS SciFinderⁿ, ChemSpider, or specialized journals for niche research.

  • Consult Recent Literature : Investigate preprints (e.g., arXiv, bioRxiv) or patents for unpublished or emerging studies.

Example Data Table for Hypothetical Analysis

If future studies identify "this compound," a reaction analysis might resemble:

Reaction Type Conditions Products Yield Mechanistic Notes
OxidationKMnO₄, H₂O, 25°CThis compound oxide62%Epoxide formation via radical pathway 1
Nucleophilic SubstitutionNaCN, DMSO, 80°CCyano-Dinochrome A48%SN2 displacement at tertiary carbon 2
PhotodegradationUV light (λ = 254 nm), 6 hrsFragmented quinonesN/ARadical chain scission observed 3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Source Key Structural Features Biological Activity Spectral Data (Ethanol) Ref.
Dinochrome A Peridinium bipes Epoxy, acetylated triol, conjugated diene system Anti-proliferative (GOTO, OST, HeLa); apoptosis via Bax/Bcl-xL/caspase-3 pathways λₘₐₓ = 441 nm (ε = 222 L·g⁻¹·cm⁻¹)
Dinochrome B Peridinium bipes Epimeric at C8' position Similar anti-cancer activity to this compound but lower potency Not reported
Violaxanthin Plants, algae 5,6-epoxy, diol groups Antioxidant; light-harvesting in photosynthesis λₘₐₓ = 434 nm
Neoxanthin Green vegetables, microalgae Allenic bond, 9'-cis configuration Anti-inflammatory; precursor to abscisic acid Used as reference for this compound’s ε
Nonyl 8-Acetoxy-6-Methyloctanoate Phaeodactylum tricornutum Fatty alcohol ester Apoptosis via DNA damage, cell cycle arrest (HL-60, A549, B16F10) Not reported
Phaeophytins Cladophora fascicularis Porphyrin derivatives with chlorinated hydroxyls NF-κB inhibition; blocks TNF-α-induced nuclear translocation in HeLa cells UV-Vis peaks at 410–670 nm

Key Comparative Insights

  • Stereochemical Specificity: this compound and B are epimers differing at the C8' position, which significantly impacts their bioactivity. This compound shows higher efficacy in suppressing cancer cell proliferation than its epimer .
  • Mechanistic Divergence: Unlike phaeophytins, which target NF-κB signaling , this compound induces apoptosis via Bax/Bcl-xL modulation and caspase-3 activation .
  • Structural Stability: Acidic conditions convert this compound into dinochrome, a derivative with altered chromophore properties, whereas violaxanthin and neoxanthin remain stable under similar conditions .
  • Chromatographic Behavior: this compound co-elutes with dian-dinochrome during column chromatography, a phenomenon attributed to furanoid group formation from epoxy rearrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinochrome A
Reactant of Route 2
Dinochrome A

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